molecular formula C11H10O3S B12944760 Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate

Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate

Cat. No.: B12944760
M. Wt: 222.26 g/mol
InChI Key: QTQUUNHWTCBDQX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate is a sulfur-containing aromatic ester with the molecular formula C₁₁H₁₀O₃S₂. Its structure comprises a phenyl ring substituted with a 2-thioxoethyl (-CH₂-S-C=O) group at the para position, esterified with a methyl 2-oxoacetate moiety.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 2-oxo-2-[4-(2-sulfanylideneethyl)phenyl]acetate

InChI

InChI=1S/C11H10O3S/c1-14-11(13)10(12)9-4-2-8(3-5-9)6-7-15/h2-5,7H,6H2,1H3

InChI Key

QTQUUNHWTCBDQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)CC=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with an acid catalyst such as sulfuric acid. The reaction is typically carried out under anhydrous conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is often subjected to distillation to remove water and other by-products, ensuring a high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioxoethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The thioxoethyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate with structurally related 2-oxoacetate derivatives, focusing on substituent effects, synthesis, physical properties, and applications.

Compound Name Substituent Synthesis Yield Physical State Key Spectral Data (¹H NMR) Applications Reference
Methyl 2-oxo-2-(4-thioformylphenyl)acetate 4-thioformyl (-C(=S)H) Not reported Lab chemical Not provided Laboratory research
Methyl 2-(4-methoxyphenyl)-2-oxoacetate (5a) 4-methoxy (-OCH₃) 63% White solid δ 8.06–7.99 (m, 2H), 3.99 (s, 3H) Organic synthesis intermediate
Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate 4-trifluoromethoxy (-OCF₃) 31% (step 1) Not reported ¹H NMR, ¹³C NMR, ¹⁹F NMR data provided Photochemical carbene transfer studies
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-hydroxy (-OH) Not reported Not reported HRMS-ESI (calc. 390.1370, exp. 390.1370) Pharmaceutical intermediates
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-methoxyphenylamino (-NH-C₆H₄-OCH₃) Not reported Not reported LCMS/GCMS analyzed Pharma intermediates, fine chemicals

Structural and Electronic Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups: 4-Methoxy (5a): The methoxy group is electron-donating, enhancing the electron density of the phenyl ring. 4-Trifluoromethoxy (): The -OCF₃ group is electron-withdrawing, reducing aromatic reactivity. This may explain the lower yield (31%) in its synthesis compared to methoxy analogs . 4-Hydroxy (): The -OH group is strongly electron-donating and polar, increasing solubility in polar solvents. This compound is used in pharmaceuticals due to its hydrogen-bonding capacity .

Physical Properties

  • State and Solubility : Methoxy and hydroxy derivatives () are typically solids, while trifluoromethoxy and thioformyl analogs () are oils. The thioxoethyl group’s polarity may render the target compound soluble in polar aprotic solvents (e.g., DMF, DMSO).

Research Findings and Contradictions

  • Yield Discrepancies : Synthesis yields vary significantly (31–96%), influenced by substituent electronic effects and reaction conditions. For example, photoredox-catalyzed reactions () achieve high yields (84–96%) for thiopyran derivatives, but phenyl-substituted analogs () show lower yields due to steric or electronic challenges.
  • Spectral Data Consistency : Aromatic proton shifts in methoxy (δ ~8.0) and trifluoromethoxy derivatives align with expected deshielding effects. The absence of thioxoethyl-specific NMR data in the evidence necessitates further experimental validation for the target compound.

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